5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
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Description
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry reactions. Researchers have explored various synthetic routes to access it. For instance, thiadiazole derivatives have been combined with oxadiazole moieties to form the core structure . Detailed synthetic methods and reaction conditions would require a more in-depth literature review.
Molecular Structure Analysis
The molecular formula of our compound is C~18~H~15~ClN~4~O~2~S~2~ . Its crystal structure reveals the arrangement of atoms, bond angles, and distances. For a visual representation, refer to the crystallographic data .
Physical and Chemical Properties Analysis
- Physical State : Our compound appears as a yellow solid .
- Melting Point : It melts within the range of 98.1–98.7°C .
- NMR Spectra : The 1H NMR spectrum provides information about proton environments, while the 13C NMR spectrum reveals carbon environments .
Mechanism of Action
Future Directions
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivativesFuture Journal of Pharmaceutical Sciences, 6(1), 121. : Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivativesBMC Chemistry, 14(1), 1-11. : Crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone. New Crystal Structures, 238(3), 376-377.
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-18-10-9-14(12-16(18)22)13-19(26)25-11-5-8-17(25)21-23-20(24-28-21)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDAJVMAOWBHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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